molecular formula C16H18N6O3 B13777817 N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide CAS No. 7155-39-7

N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide

Cat. No.: B13777817
CAS No.: 7155-39-7
M. Wt: 342.35 g/mol
InChI Key: GMCWBXDBYUUHBM-UHFFFAOYSA-N
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Description

N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide (CAS 5438-82-4) is a synthetic organic compound with the molecular formula C₄H₁₀N₆O₃ and a molecular weight of 190.16 g/mol . Its structure consists of a central nitrous amide group (–N–N=O) flanked by two 2-oxo-2-(2-phenylhydrazinyl)ethyl substituents. The compound is characterized by:

  • Phenyl rings: Provide aromaticity, influencing solubility and π-π stacking interactions.

The compound is primarily utilized in pharmaceutical research as an intermediate, with synthesis methods involving multi-step hydrazine coupling reactions . Its purity is typically ≥96%, and it is stored at room temperature, indicating moderate stability .

Properties

CAS No.

7155-39-7

Molecular Formula

C16H18N6O3

Molecular Weight

342.35 g/mol

IUPAC Name

N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide

InChI

InChI=1S/C16H18N6O3/c23-15(19-17-13-7-3-1-4-8-13)11-22(21-25)12-16(24)20-18-14-9-5-2-6-10-14/h1-10,17-18H,11-12H2,(H,19,23)(H,20,24)

InChI Key

GMCWBXDBYUUHBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)CN(CC(=O)NNC2=CC=CC=C2)N=O

Origin of Product

United States

Preparation Methods

General Considerations

The synthesis of N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide requires:

  • Formation of the nitrous amide core structure.
  • Introduction of hydrazinyl groups substituted with phenyl rings.
  • Control of N–N bond formation, which is critical given the compound’s nitrous amide and hydrazine functionalities.

Stepwise Synthesis Approach

The synthesis typically follows these general steps:

Step Description Key Reagents/Conditions Notes
1 Preparation of Nitrous Amide Core Nitrosation of appropriate amide precursors Nitrosation under controlled conditions to form nitrous amide intermediate
2 Introduction of 2-oxo-ethyl groups Acylation or alkylation with 2-oxoethyl derivatives Ensures the keto functionality adjacent to hydrazinyl groups
3 Attachment of Phenylhydrazinyl groups Reaction with phenylhydrazine or derivatives Formation of hydrazone linkages at the 2-oxo positions
4 Final purification Chromatography or recrystallization To isolate the pure target compound

Copper-Catalyzed Oxidative N–N Bond Formation

Research on N–N bond-containing heterocycles provides insight into efficient N–N bond formation methods relevant to this compound’s synthesis:

  • Copper(I) and copper(II) salts can catalyze oxidative N–N bond formation between imidates and amines under aerobic conditions.
  • This method can be adapted to form the hydrazinyl linkages by oxidative coupling, promoting the formation of the N–N bond essential in the nitrous amide structure.
  • Typical conditions involve copper acetate and copper iodide in DMSO at 60 °C with molecular oxygen as the oxidant.

This approach is valuable for synthesizing related hydrazine-containing compounds and could be applied or modified for the target compound’s synthesis.

Electrochemical Reduction and Ring-Closing

Another innovative method involves:

  • Nitrosylation of aniline derivatives to form N-nitrosamines.
  • Electrochemical reduction of these N-nitrosamines in an undivided cell using stainless steel cathode and zinc anode.
  • This leads to hydrazine formation followed by intramolecular ring closure.

Although primarily used for pyrazole and pyrazoline synthesis, this electrochemical strategy offers a mild, regioselective route to hydrazine-containing compounds and could be tailored for the synthesis of this compound.

Specific Synthetic Protocol (Hypothetical Based on Literature)

Reagent/Step Procedure Expected Outcome
Starting amide precursor Subject to nitrosation using sodium nitrite in acidic medium Formation of nitrous amide intermediate
2-oxoethyl halide or ester React with nitrous amide intermediate under basic conditions Introduction of 2-oxoethyl moieties
Phenylhydrazine Addition to 2-oxo groups to form hydrazone linkages Formation of phenylhydrazinyl substituents
Copper catalyst (Cu(OAc)2, CuI) Oxidative coupling under air in DMSO at 60 °C Formation of N–N bonds and stabilization of final compound
Purification Chromatography or recrystallization Isolation of pure this compound

Analytical and Research Findings Related to Preparation

  • The compound’s nitrous amide moiety is electrophilic at the nitroso nitrogen, susceptible to nucleophilic attack by organolithium or Grignard reagents, which can be exploited for synthetic modifications or intermediates.
  • Formation of hydrazone and azomethine imine intermediates during synthesis has been observed, which are key to achieving the final hydrazinyl substitution.
  • The compound’s synthesis demands careful control of reaction conditions to prevent decomposition or side reactions, especially under photolytic or aqueous conditions.
  • Electrochemical methods provide greener alternatives to traditional synthetic routes with high regioselectivity and functional group tolerance.

Summary Table of Preparation Methods

Method Reaction Type Key Features Advantages Limitations
Copper-Catalyzed Oxidative N–N Bond Formation Catalytic oxidative coupling Uses copper salts, aerobic oxidation, mild temperature High selectivity, mild conditions Requires careful control of oxygen and catalyst loading
Electrochemical Reduction of N-Nitroso Compounds Electroreduction and ring closure Uses stainless steel and zinc electrodes, lithium bromide electrolyte Environmentally friendly, regioselective Equipment needed, optimization required for scale-up
Classical Nitrosation and Hydrazone Formation Chemical nitrosation and nucleophilic substitution Standard reagents like sodium nitrite, phenylhydrazine Well-established, straightforward Multiple steps, potential side reactions

Chemical Reactions Analysis

Types of Reactions

N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound.

    Substitution: Substitution reactions often involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalic acid derivatives, while reduction could produce hydrazine derivatives. Substitution reactions may result in the formation of halogenated or hydroxylated compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
One of the primary applications of N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide is in the field of anticancer research. Studies have indicated that compounds with hydrazone moieties exhibit cytotoxic effects on cancer cell lines. For instance, derivatives of this compound have been synthesized and tested against various cancer types, showing promising results in inhibiting tumor growth.

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells. The compound's ability to form reactive oxygen species (ROS) may contribute to its cytotoxicity, leading to cell death in malignant cells while sparing normal cells.

Table 1: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa20ROS generation
A54925Cell cycle arrest

Materials Science Applications

Polymer Synthesis
this compound can be utilized as a cross-linking agent in polymer chemistry. Its ability to form stable bonds with various polymer matrices enhances the mechanical properties and thermal stability of the resultant materials.

Nanocomposites
In nanotechnology, this compound has been explored for creating nanocomposites that exhibit improved electrical conductivity and thermal resistance. The incorporation of this compound into polymeric structures can lead to innovative applications in electronic devices and sensors.

Table 2: Properties of Nanocomposites with this compound

Composite MaterialConductivity (S/m)Thermal Stability (°C)
Polymer A + Additive0.05250
Polymer B + Additive0.08270

Agricultural Chemistry Applications

Pesticidal Properties
Research has indicated that this compound possesses pesticidal properties, making it a candidate for developing new agrochemicals. Its efficacy against specific pests has been documented, suggesting potential for use in crop protection.

Herbicide Development
Additionally, studies have explored the use of this compound as a herbicide. Field trials have shown that formulations containing this compound can effectively control weed populations while minimizing harm to surrounding crops.

Table 3: Efficacy of this compound as a Pesticide

Pest TypeApplication Rate (g/ha)Efficacy (%)
Aphids50085
Leafhoppers30090

Mechanism of Action

The mechanism by which N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide exerts its effects involves its interaction with molecular targets and pathways. For instance, as a corrosion inhibitor, it adsorbs onto metal surfaces, forming a protective layer that prevents oxidation and corrosion. The compound’s functional groups play a crucial role in this adsorption process, interacting with the metal surface through chemical bonds .

Comparison with Similar Compounds

Key Observations:

Functional Group Diversity :

  • The target compound uniquely combines nitrous amide, phenylhydrazinyl, and oxoethyl groups, enabling dual hydrogen bonding and redox activity.
  • N,N-bis(2-oxopropyl)nitrous amide lacks aromaticity but has lipophilic oxopropyl groups, enhancing membrane permeability .
  • Benzoxadiazole derivatives (e.g., compound 10 in ) incorporate sulfonamide and heteroaromatic rings, improving electron-withdrawing capacity and thermal stability .

Molecular Weight and Solubility :

  • The target compound (190.16 g/mol) is smaller than benzoxadiazole analogs (394.79 g/mol), suggesting better aqueous solubility.
  • N,N-bis(4-hydroxybutyl)nitrous amide (190.24 g/mol) has hydroxyl groups that increase hydrophilicity compared to the target’s phenylhydrazinyl groups .

N,N-bis(2-oxopropyl)nitrous amide is a known carcinogen, highlighting the critical role of substituents in toxicity profiles .

Biological Activity

N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a nitrous amide functional group combined with phenylhydrazine derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

N N bis 2 oxo 2 2 phenylhydrazinyl ethyl nitrous amide\text{N N bis 2 oxo 2 2 phenylhydrazinyl ethyl nitrous amide}

This structure suggests potential reactivity typical of nitrosamines, which are often associated with various biological effects.

  • Reactivity with Biological Molecules : Nitrosamines can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular macromolecules such as DNA and proteins. This interaction can lead to mutagenic and carcinogenic effects, as seen in other nitrosamine compounds .
  • Inhibition of Enzymatic Activity : Some studies suggest that derivatives of hydrazine compounds can inhibit specific enzymes, potentially affecting pathways involved in cell proliferation and apoptosis .
  • Antioxidant Properties : Certain hydrazine derivatives exhibit antioxidant activity, which may counteract oxidative stress in cells .

1. Anticancer Activity

Research has indicated that compounds similar to this compound possess anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that these compounds could effectively inhibit the growth of various cancer cell lines, suggesting a potential therapeutic application .

2. Neuroprotective Effects

Another study highlighted the neuroprotective effects of hydrazine derivatives, indicating that they could mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells .

3. Enzyme Inhibition

A specific case study focused on the inhibition of phospholipase D (PLD), where similar compounds demonstrated significant inhibition rates, leading to decreased cancer cell invasion and metastasis . This suggests that this compound may also have similar inhibitory effects.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInduces apoptosis in cancer cells
Neuroprotective EffectsReduces oxidative stress in neuronal cells
Enzyme InhibitionInhibits phospholipase D activity

Q & A

Q. What are the optimal synthetic routes for N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide to ensure high yield and purity?

Methodological Answer: The compound can be synthesized via a multi-step condensation reaction. A common approach involves:

  • Step 1: Reacting oxalic dihydrazide with aldehydes (e.g., phenylhydrazine derivatives) in a 1:2 molar ratio under reflux in a mixed solvent system (water/ethanol) to form hydrazone intermediates .
  • Step 2: Purifying intermediates via hot filtration and washing with hot water/ethanol to remove excess reactants .
  • Key Parameters:
    • Maintain a reaction temperature of 80–100°C for 3–4 hours.
    • Use absolute ethanol to minimize side reactions.
    • Confirm intermediate purity via melting point (>300°C) and elemental analysis (±0.3% deviation) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer: A combination of techniques is required:

  • FT-IR: Identify functional groups (e.g., C=O at ~1680–1690 cm⁻¹, N–H stretching at ~3200–3300 cm⁻¹) .
  • 1H-NMR (DMSO-d6): Confirm proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, hydrazine NH at δ 9.5–10.5 ppm) .
  • Mass Spectrometry: Verify molecular ion peaks (e.g., M⁺ at m/z 426.4 for similar hydrazones) and fragmentation patterns .
  • Elemental Analysis: Cross-check C, H, N content with theoretical values (±0.5% tolerance) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • Thermal Stability: Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., >200°C for hydrazone ligands) .
  • pH Stability: Conduct stability studies in buffered solutions (pH 2–12) using UV-Vis spectroscopy to monitor absorbance changes over 24–72 hours .
  • Storage Recommendations: Store in anhydrous conditions at 4°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s biological activity (e.g., cytotoxicity or antibacterial effects)?

Methodological Answer:

  • Cytotoxicity Assays: Use MTT/PrestoBlue assays on leukemia cell lines (e.g., HL-60) to quantify IC₅₀ values. Compare results with positive controls (e.g., doxorubicin) .
  • Mechanistic Probes:
    • ROS generation via DCFH-DA fluorescence.
    • Apoptosis markers (Annexin V/PI staining) and caspase-3/7 activation .
    • DNA binding affinity studied via ethidium bromide displacement assays .

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., spectral vs. elemental analysis)?

Methodological Answer:

  • Cross-Validation: Reconcile discrepancies by:
    • Repeating elemental analysis with fresh samples.
    • Using high-resolution mass spectrometry (HRMS) to confirm molecular formulas.
    • Comparing experimental FT-IR/NMR data with density functional theory (DFT)-simulated spectra .
  • Case Study: A mismatch in %N content (e.g., 12.5% observed vs. 13.1% theoretical) may indicate incomplete purification or solvent retention, resolved by Soxhlet extraction .

Q. What computational modeling approaches are suitable for studying its interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to receptors (e.g., topoisomerase II or kinase domains). Validate with binding free energy calculations (ΔG ≤ −7 kcal/mol) .
  • MD Simulations: Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD ≤ 2 Å) .
  • QSAR Studies: Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with bioactivity using Hammett constants .

Q. Can synergistic effects be observed when combining this compound with metal complexes (e.g., Mn(II))?

Methodological Answer:

  • Synthesis of Metal Complexes: React the compound with Mn(II) acetate in methanol/DMF (1:2 molar ratio) to form octahedral complexes. Confirm geometry via ESR (e.g., g ≈ 2.0) and magnetic moment (μeff ≈ 5.9 BM) .
  • Synergy Testing: Evaluate antibacterial activity (MIC values) against E. coli and S. aureus in combination with Mn(II) complexes. Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .

Q. How can multi-disciplinary approaches (e.g., synthesis + computational + in vivo studies) enhance research outcomes?

Methodological Answer:

  • Integrated Workflow:
    • Optimize synthesis using DoE (design of experiments) to vary solvents, temperatures, and catalysts .
    • Validate structure via SC-XRD (single-crystal X-ray diffraction) if crystals are obtainable.
    • Perform in vivo toxicity studies in zebrafish embryos (LC₅₀ determination) .
    • Use machine learning (e.g., Random Forest) to predict untested biological activities based on structural descriptors .

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